Atorvastatin 3-Deoxyhept-2E-Enoic Acid

Description

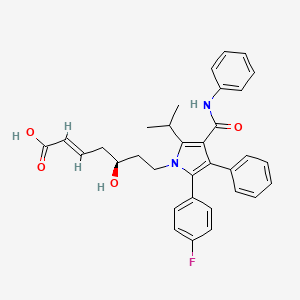

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxyhept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33FN2O4/c1-22(2)31-30(33(40)35-26-12-7-4-8-13-26)29(23-10-5-3-6-11-23)32(24-16-18-25(34)19-17-24)36(31)21-20-27(37)14-9-15-28(38)39/h3-13,15-19,22,27,37H,14,20-21H2,1-2H3,(H,35,40)(H,38,39)/b15-9+/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBPXXTUUUBBIRF-LQYYAUOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC=CC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C/C=C/C(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105067-93-3 | |

| Record name | (2E,5S)-7-(2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-((phenylamino)carbonyl)-1H-pyrrol-1-yl)-5-hydroxy-2-heptenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1105067933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E,5S)-7-(2-(4-FLUOROPHENYL)-5-(1-METHYLETHYL)-3-PHENYL-4-((PHENYLAMINO)CARBONYL)-1H-PYRROL-1-YL)-5-HYDROXY-2-HEPTENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CCX4AU9T3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Atorvastatin 3-Deoxyhept-2E-Enoic Acid: A Technical Guide

CAS Number: 1105067-93-3

Synonyms: Atorvastatin Impurity J, (S,E)-7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-5-hydroxyhept-2-enoic acid, 2,3-Anhydro Atorvastatin, Dehydro Atorvastatin Acid

Introduction

Atorvastatin 3-Deoxyhept-2E-Enoic Acid, also known as Atorvastatin Impurity J, is a significant process-related impurity and degradation product of Atorvastatin.[1][2] Atorvastatin is a widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol and prevent cardiovascular diseases.[3] The presence of impurities, such as this compound, in the final drug product is a critical quality attribute that must be carefully controlled to ensure the safety and efficacy of the medication.[4] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the identification, qualification, and control of impurities in new drug substances.[5]

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, formation pathways, proposed synthesis, analytical methodologies, and potential biological significance. The information presented here is intended for researchers, scientists, and drug development professionals involved in the manufacturing and quality control of Atorvastatin.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and scientific literature.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1105067-93-3 | [6][7] |

| Molecular Formula | C₃₃H₃₃FN₂O₄ | [6] |

| Molecular Weight | 540.64 g/mol | [6] |

| IUPAC Name | (S,E)-7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-5-hydroxyhept-2-enoic acid | [6] |

| Appearance | White to Pale Beige Solid | [6] |

| Melting Point | 125-130°C | [6] |

| Boiling Point | 705.7 ± 60.0°C at 760 mmHg | [6] |

| Density | 1.18 ± 0.1 g/cm³ | [6] |

| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | [6] |

Formation and Synthesis

This compound can be formed as both a degradation product of Atorvastatin and as a process-related impurity during its synthesis.

Formation via Forced Degradation

Forced degradation studies have shown that Atorvastatin can degrade to form this compound under specific stress conditions.[1]

-

Acidic Hydrolysis: Treatment of Atorvastatin with strong acids can lead to the formation of this impurity.[1][8]

-

Photolytic Stress: Exposure of Atorvastatin to light can also induce its degradation to form this compound.[1]

References

- 1. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. waters.com [waters.com]

- 5. youtube.com [youtube.com]

- 6. Atorvastatin EP Impurity J | 1105067-93-3 | SynZeal [synzeal.com]

- 7. clearsynth.com [clearsynth.com]

- 8. BJOC - Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids [beilstein-journals.org]

Atorvastatin 3-Deoxyhept-2E-Enoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin 3-Deoxyhept-2E-Enoic Acid is recognized as a significant impurity and degradation product of Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol.[1][2] Its presence in Atorvastatin drug substances and products is closely monitored to ensure the safety, efficacy, and quality of the medication. This technical guide provides an in-depth overview of the structure, properties, and analytical methodologies related to this compound, serving as a critical resource for researchers and professionals in drug development and quality control. This compound is available as a pharmaceutical analytical impurity (PAI) and is intended for use in analytical testing to detect, identify, and measure pharmaceutical impurities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its identification and quantification in analytical settings.

| Property | Value | Reference |

| IUPAC Name | (2E,5S)-7-[2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-5-hydroxy-2-heptenoic acid | [3][4] |

| Synonyms | Atorvastatin Impurity J, (2E)-2,3-Dehydroxy Atorvastatin, Dehydro Atorvastatin Acid | [2] |

| CAS Number | 1105067-93-3 | [3] |

| Molecular Formula | C₃₃H₃₃FN₂O₄ | [2] |

| Molecular Weight | 540.62 g/mol | [3] |

| Melting Point | 125 °C | [5] |

| Appearance | White to Pale Beige Solid |

Formation and Degradation Pathway

This compound is primarily formed as a degradation product of Atorvastatin under stress conditions, particularly oxidative and photolytic stress.[6] Understanding the degradation pathway is crucial for developing stable formulations and appropriate storage conditions for Atorvastatin.

Experimental Protocols

The identification and quantification of this compound are typically performed through forced degradation studies followed by chromatographic analysis. Below are representative experimental protocols.

Forced Degradation Study of Atorvastatin

Objective: To generate degradation products of Atorvastatin, including this compound, for identification and analytical method development.

Methodology:

-

Sample Preparation: Prepare a stock solution of Atorvastatin calcium in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 2 hours.

-

Alkaline Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 30 minutes.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 4 hours.

-

Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

-

Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 48 hours.

-

-

Neutralization: Neutralize the acidic and alkaline samples with an appropriate base or acid.

-

Analysis: Dilute the stressed samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.

Isolation and Characterization

Objective: To isolate and structurally elucidate this compound from the mixture of degradation products.

Methodology:

-

Preparative HPLC:

-

Column: A suitable preparative C18 column.

-

Mobile Phase: A gradient mixture of a buffered aqueous solution (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at an appropriate wavelength (e.g., 244 nm).[7]

-

Fraction Collection: Collect the fraction corresponding to the peak of this compound.

-

-

Structure Elucidation:

-

LC-MS/MS: To determine the molecular weight and fragmentation pattern of the isolated impurity.

-

NMR (¹H and ¹³C): To confirm the chemical structure.

-

The following diagram illustrates a general workflow for the isolation and characterization of this impurity.

Conclusion

A thorough understanding of this compound is imperative for ensuring the quality and stability of Atorvastatin formulations. The information and protocols provided in this guide offer a solid foundation for researchers and professionals involved in the analytical development, quality control, and formulation of Atorvastatin. The use of this compound as a reference standard is essential for the validation of analytical methods aimed at monitoring the purity of Atorvastatin.[4]

References

- 1. This compound | TargetMol [targetmol.com]

- 2. Atorvastatin 3-deoxy hept-2-enoic acid | Manasa Life Sciences [manasalifesciences.com]

- 3. (2E,5S)-7-(2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-((phenylamino)carbonyl)-1H-pyrrol-1-yl)-5-hydroxy-2-heptenoic acid | C33H33FN2O4 | CID 71315295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. Atorvastatin 3-deoxyhept-2-enoic acid | 1105067-93-3 | FA165520 [biosynth.com]

- 6. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

Atorvastatin 3-Deoxyhept-2E-Enoic Acid: A Technical Guide to its Formation Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin, a leading synthetic HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia. The intricate synthesis of this complex molecule involves the stereoselective construction of a chiral side chain and the formation of a substituted pyrrole core. During the manufacturing process and under certain storage conditions, various impurities can arise. This technical guide focuses on the synthesis and formation pathway of a specific impurity, Atorvastatin 3-Deoxyhept-2E-Enoic Acid, also known as Atorvastatin Impurity J. Understanding the genesis of this impurity is critical for process optimization, quality control, and ensuring the safety and efficacy of the final drug product.

Core Synthesis of Atorvastatin

The industrial synthesis of Atorvastatin is a convergent process, primarily relying on the Paal-Knorr reaction to construct the central pyrrole ring. This involves the condensation of a 1,4-diketone with a primary amine that bears the chiral side chain.

The overall synthetic strategy can be visualized as follows:

Caption: Convergent synthesis of Atorvastatin via Paal-Knorr condensation.

Formation Pathway of this compound (Impurity J)

This compound is primarily formed as a degradation product through the dehydration of the 3-hydroxy group in the heptanoic acid side chain of Atorvastatin. This process is known to be facilitated by acidic conditions and thermal stress. Direct synthesis of this specific E-isomer has proven challenging, with isolation from complex reaction mixtures being the more common route for obtaining a reference standard.

The formation likely proceeds through an acid-catalyzed elimination reaction (E1 or E2 mechanism) from the 3,5-dihydroxyheptanoic acid side chain.

Caption: Proposed pathway for the formation of Atorvastatin Impurity J.

Experimental Protocols and Data

Forced Degradation Study Conditions Leading to Impurity J Formation

| Stress Condition | Reagents/Parameters | Observation |

| Acid Hydrolysis | 0.1 M HCl, heat | Formation of Impurity J observed.[1] |

| Thermal Stress | Elevated temperatures | Formation of Impurity J observed.[1] |

| Photolytic Stress | Exposure to UV light | Formation of Impurity J observed.[1] |

One study reported the isolation of the E-isomer from a complex mixture obtained by the non-selective dehydration of Atorvastatin methyl ester with acetic anhydride, followed by alkaline hydrolysis. This underscores the challenge of a controlled synthesis.

Quantitative Data

The formation of this compound is generally in low quantities under controlled manufacturing and storage conditions. The acceptable limits for such impurities are stringently regulated by pharmacopeias. Quantitative analysis is typically performed using High-Performance Liquid Chromatography (HPLC).

Typical HPLC Parameters for Impurity Profiling

| Parameter | Value |

| Column | C18 (e.g., Zorbax Bonus-RP) |

| Mobile Phase | Gradient elution with water-acetonitrile-trifluoroacetic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 245 nm |

| Run Time | Approx. 25 min |

Conclusion

The synthesis of this compound is intrinsically linked to the degradation of the parent Atorvastatin molecule. Its formation is a critical process parameter to monitor and control during drug manufacturing and stability studies. While a direct and selective synthesis remains elusive, understanding the conditions that promote its formation—namely acidic environments and thermal stress—is paramount for producing high-purity Atorvastatin. This technical guide provides a foundational understanding of the synthetic origins of this key impurity, aiding researchers and drug development professionals in their efforts to ensure the quality and safety of Atorvastatin.

References

Atorvastatin 3-Deoxyhept-2E-Enoic Acid: A Technical Whitepaper on its Origin, Characterization, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Atorvastatin 3-Deoxyhept-2E-Enoic Acid, a known impurity and degradation product of the widely prescribed HMG-CoA reductase inhibitor, Atorvastatin. The "discovery" of this compound is intrinsically linked to the rigorous analytical characterization and stability testing of Atorvastatin. This document details its origin as a product of acid-catalyzed degradation, its chemical and physical properties, and the analytical methodologies employed for its identification and quantification. Detailed experimental protocols for stress degradation studies and subsequent HPLC-UV analysis are provided, alongside visual representations of the degradation pathway and analytical workflow to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: Discovery and Origin

This compound is not a compound developed for therapeutic purposes but was "discovered" during the comprehensive analysis of Atorvastatin's purity and stability. It is recognized as a significant degradation product, particularly arising under acidic stress conditions.[1][2][3][4] Its presence in Atorvastatin drug substance and product is a critical quality attribute that needs to be monitored and controlled to ensure the safety and efficacy of the medication.

The formation of this enoic acid derivative occurs via dehydration of the 3-hydroxy group in the heptanoic acid side chain of the parent Atorvastatin molecule.[2][4] This process is often observed during forced degradation studies, which are essential for understanding the stability of a drug and for developing stability-indicating analytical methods.[5][6] The identification and characterization of such impurities are crucial for regulatory compliance and for ensuring the quality of the final pharmaceutical product.[7]

Chemical and Physical Properties

This compound is commercially available as a reference standard for analytical purposes.[7][8][] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (2E,5S)-7-[2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-5-hydroxy-2-heptenoic acid | [] |

| Synonyms | (2E)-2,3-Dehydroxy Atorvastatin, Atorvastatin Impurity J | [8][10] |

| CAS Number | 1105067-93-3 | [][11] |

| Molecular Formula | C₃₃H₃₃FN₂O₄ | [] |

| Molecular Weight | 540.62 g/mol | [7] |

| Appearance | White to Pale Beige Solid | [] |

| Melting Point | 125-130 °C | [] |

| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | [] |

| Storage | -20°C | [] |

Degradation Pathway

The primary origin of this compound is through the acid-catalyzed degradation of Atorvastatin. The acidic environment facilitates the elimination of the hydroxyl group at the C-3 position of the dihydroxyheptanoic acid side chain, leading to the formation of a double bond.

References

- 1. mdpi.com [mdpi.com]

- 2. Liquid chromatography/mass spectrometric studies on atorvastatin and its stress degradation products [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products | Semantic Scholar [semanticscholar.org]

- 7. Atorvastatin 3-Deoxyhept-2-Enoic Acid Pharmaceutical Analytical Impurity (PAI) | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | TargetMol [targetmol.com]

- 10. Atorvastatin 3-Deoxy-Hept-2-Enoic Acid Sodium Salt | CAS No- 1105067-93-3 | Simson Pharma Limited [simsonpharma.com]

- 11. mdpi.com [mdpi.com]

Atorvastatin 3-Deoxyhept-2E-Enoic Acid: A Technical Guide for its Use as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Atorvastatin 3-Deoxyhept-2E-Enoic Acid, a significant impurity of the widely prescribed drug, Atorvastatin.[1][2] This document outlines its chemical identity, its role as a pharmaceutical analytical impurity (PAI) and reference standard, and detailed methodologies for its analysis. The guide is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development and quality control, offering insights into the characterization, quantification, and relevance of this specific impurity in the pharmaceutical landscape.

Introduction

Atorvastatin is a synthetic lipid-lowering agent that acts as a competitive inhibitor of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[3][4] The purity and quality of the Atorvastatin drug substance are critical for its safety and efficacy. During the synthesis of Atorvastatin or upon its degradation, various impurities can be formed. This compound, also known as Atorvastatin Impurity J in the European Pharmacopoeia, is a recognized process-related impurity and degradation product.[1][2] As such, its identification, quantification, and control are essential aspects of pharmaceutical quality assurance. This guide focuses on the use of this compound as a reference standard in analytical procedures.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a reference standard is fundamental to its correct use and interpretation of analytical results. The key properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Name | (2E,5S)-7-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-5-hydroxy-2-heptenoic acid |

| Synonyms | Atorvastatin EP Impurity J, (2E)-2,3-Dehydroxy Atorvastatin, Dehydro Atorvastatin |

| CAS Number | 1105067-93-3[1] |

| Molecular Formula | C₃₃H₃₃FN₂O₄[1] |

| Molecular Weight | 540.62 g/mol [1] |

| Appearance | White to Pale Beige Solid[1] |

| Solubility | Soluble in organic solvents such as methanol and acetonitrile. |

| Storage | 2-8°C in a well-closed container.[1] |

Role as a Reference Standard

This compound is utilized as a Pharmaceutical Analytical Impurity (PAI) reference standard. Its primary applications in this capacity include:

-

Peak Identification: To confirm the identity of the impurity peak in a chromatographic analysis of Atorvastatin drug substance or drug product.

-

Method Development and Validation: As a critical component in the development and validation of analytical methods, such as HPLC and LC-MS/MS, for the separation and quantification of Atorvastatin and its impurities.

-

Quantitative Analysis: To accurately quantify the amount of this impurity in a sample. This is typically achieved by comparing the peak response of the impurity in the sample to the peak response of a known concentration of the reference standard.

-

Forced Degradation Studies: To help identify and characterize degradation products that form under various stress conditions (e.g., acid, base, oxidation, light, heat).[5]

Quantitative Data

The precise quantification of impurities is a critical aspect of pharmaceutical quality control. The following tables provide typical specifications for an this compound reference standard and an overview of its quantitative analysis.

Table 4.1: Typical Certificate of Analysis Data for this compound Reference Standard

| Parameter | Specification |

| Appearance | Conforms to standard |

| Solubility | Conforms to standard |

| ¹H-NMR | Conforms to structure |

| Mass Spectrum | Conforms to structure |

| Chromatographic Purity (by HPLC) | >95%[1] |

Table 4.2: Relative Response Factor (RRF)

The Relative Response Factor (RRF) is a crucial parameter for the accurate quantification of impurities when a reference standard for each impurity is not used in every analysis. It is determined by the ratio of the response of the impurity to the response of the active pharmaceutical ingredient (API) at the same concentration.

| Impurity | Method for RRF Determination |

| This compound (Impurity J) | The RRF is determined by dividing the slope of the calibration curve of the impurity by the slope of the calibration curve of Atorvastatin.[5] |

It is important to note that the RRF can be dependent on the specific chromatographic conditions and the detector used. Therefore, it is recommended to determine the RRF in-house or use a value provided by the pharmacopeia or the reference standard supplier.

Experimental Protocols

The following are detailed, representative experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

HPLC Method for Impurity Profiling

This method is suitable for the separation and quantification of Atorvastatin and its related impurities, including this compound.

-

Chromatographic System:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: A mixture of buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with acetic acid) and acetonitrile (e.g., 70:30 v/v).[6]

-

Mobile Phase B: A mixture of buffer and acetonitrile (e.g., 35:65 v/v).[6]

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0 100 0 20 0 100 25 0 100 30 100 0 | 35 | 100 | 0 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 244 nm.[6]

-

Injection Volume: 20 µL.[6]

-

-

Standard and Sample Preparation:

-

Diluent: A mixture of water and acetonitrile (20:80 v/v).[6]

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 1 µg/mL).

-

Sample Solution: Prepare a solution of the Atorvastatin drug substance or drug product in the diluent to a final concentration of approximately 1 mg/mL of Atorvastatin.

-

LC-MS/MS Method for High-Sensitivity Analysis

This method is suitable for the detection and quantification of low levels of Atorvastatin and its impurities in complex matrices such as plasma.

-

Chromatographic System:

-

Column: A high-resolution reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate the analytes of interest.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Atorvastatin and this compound.

-

Atorvastatin: e.g., m/z 559.3 → 440.2

-

This compound: The specific transition should be determined by direct infusion of the reference standard.

-

-

Collision Energy and other MS parameters: Optimize for maximum signal intensity.

-

-

Sample Preparation (for plasma samples):

-

Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to the plasma sample, vortex, and centrifuge to remove precipitated proteins.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute in the mobile phase.

-

Visualization of Related Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathway of the parent drug, Atorvastatin, and the formation of this compound through degradation.

Atorvastatin Metabolic Pathway

Caption: Metabolic pathway of Atorvastatin in the liver.

Atorvastatin Degradation Pathway

References

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. Atorvastatin EP Impurity J | 1105067-93-3 | SynZeal [synzeal.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. veeprho.com [veeprho.com]

- 5. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsdronline.com [ijpsdronline.com]

Atorvastatin 3-Deoxyhept-2E-Enoic Acid: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin, a leading synthetic HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia. The purity and impurity profile of any active pharmaceutical ingredient (API) is critical to its safety and efficacy. "Atorvastatin 3-Deoxyhept-2E-Enoic Acid," also identified as Atorvastatin EP Impurity J, is a known process-related impurity and degradation product of Atorvastatin.[][2] This technical guide provides a comprehensive review of the available scientific literature on this specific impurity, focusing on its physicochemical properties, synthesis, analytical methodologies, and what is known about its biological activity.

Physicochemical Properties

This compound is characterized by the chemical formula C₃₃H₃₃FN₂O₄ and a molecular weight of approximately 540.62 g/mol .[3] It is recognized by the CAS Number 1105067-93-3. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | (2E,5S)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-5-hydroxyhept-2-enoic acid | SynZeal |

| Synonyms | Atorvastatin EP Impurity J, 2,3-Anhydro Atorvastatin, Dehydro Atorvastatin Acid | [2] |

| CAS Number | 1105067-93-3 | [3] |

| Molecular Formula | C₃₃H₃₃FN₂O₄ | [3] |

| Molecular Weight | 540.62 g/mol | [3] |

Formation and Synthesis

This compound can be formed during the synthesis of Atorvastatin or as a degradation product, particularly under acidic conditions.[4] Forced degradation studies of Atorvastatin have shown that acidic hydrolysis leads to the formation of degradation products, including those resulting from dehydration of the 3,5-dihydroxyheptanoate side chain.[4][5]

While a specific, detailed synthesis protocol for the exclusive production of this compound is not extensively described in peer-reviewed literature, its formation via the dehydration of Atorvastatin provides a likely synthetic route. This process involves the elimination of a water molecule from the C-2 and C-3 positions of the heptanoic acid side chain of Atorvastatin.

A generalized workflow for its formation as a degradation product is outlined below.

References

- 2. Atorvastatin EP Impurity J | 1105067-93-3 | SynZeal [synzeal.com]

- 3. Atorvastatin 3-Deoxyhept-2-Enoic Acid Pharmaceutical Analytical Impurity (PAI) | Sigma-Aldrich [sigmaaldrich.com]

- 4. BJOC - Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids [beilstein-journals.org]

- 5. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

"Atorvastatin 3-Deoxyhept-2E-Enoic Acid" physical and chemical characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of Atorvastatin 3-Deoxyhept-2E-Enoic Acid, a known impurity of the widely prescribed drug, Atorvastatin. This document summarizes its core properties, analytical methodologies for its detection and quantification, and a plausible pathway for its formation.

Core Physical and Chemical Characteristics

This compound is recognized as a process impurity and degradation product of Atorvastatin.[1][2][] As a United States Pharmacopeia (USP) Pharmaceutical Analytical Impurity (PAI), it serves as a reference standard in analytical testing to ensure the quality and safety of Atorvastatin drug products.[4]

The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₃H₃₃FN₂O₄ | [4][5][6] |

| Molecular Weight | 540.62 g/mol | [4][6] |

| CAS Number | 1105067-93-3 | [4][5] |

| Appearance | White to Pale Beige Solid | [] |

| Melting Point | 125-130 °C | [6][] |

| Boiling Point | 705.7 ± 60.0 °C at 760 mmHg | [] |

| Density | 1.18 ± 0.1 g/cm³ | [] |

| Solubility | Slightly soluble in Chloroform and Methanol. | [] |

| Storage | Recommended storage at 2-8°C or -20°C for long-term stability. | [4][] |

Experimental Protocols

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

The quantification of Atorvastatin and its impurities, including this compound, is crucial for quality control in pharmaceutical manufacturing. Several HPLC methods have been developed for this purpose. Below is a representative protocol based on published stability-indicating LC methods.

Objective: To separate and quantify this compound in the presence of Atorvastatin and other related substances.

Instrumentation:

-

HPLC system with a UV detector or a mass spectrometer (LC-MS).

Chromatographic Conditions:

-

Column: Zorbax Bonus-RP, or equivalent C18 column.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile).[8][9]

-

Gradient Program: A linear gradient program designed to elute the main component and all impurities within a reasonable run time.

-

Flow Rate: Approximately 1.0 mL/min.[10]

-

Detection: UV detection at 245 nm.[10] For peak identification and confirmation, a mass spectrometer can be coupled to the LC system.[8][10][11]

-

Column Temperature: 40 °C.[9]

Sample Preparation:

-

Prepare a stock solution of the Atorvastatin drug substance or product in a suitable diluent (e.g., a mixture of acetonitrile, tetrahydrofuran, and water).

-

For method validation and impurity identification, a solution can be spiked with a known concentration of this compound reference standard.

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition.

-

Inject a defined volume of the sample solution.

-

Run the gradient program and record the chromatogram.

-

Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.

-

Quantify the impurity based on the peak area relative to the main Atorvastatin peak or an external standard.

Synthesis and Formation

This compound is typically formed as a byproduct during the synthesis of Atorvastatin or as a degradation product.[1][2] Direct synthesis of the E-isomer has been reported to be challenging, with it often being isolated from complex reaction mixtures.[1] One plausible pathway for its formation is through the dehydration of Atorvastatin, particularly under acidic conditions.[2]

A generalized workflow for the formation and isolation of this impurity is outlined below.

Visualizations

Caption: Generalized workflow for the formation, isolation, and characterization of this compound.

Caption: Logical workflow for the analytical determination of this compound.

Spectral Data

While specific spectra are proprietary to manufacturers and databases, the scientific literature indicates that the synthesized impurities of Atorvastatin, including presumably the 3-Deoxyhept-2E-Enoic Acid, have been characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[1][2] These techniques would confirm the molecular structure, including the presence of the double bond in the heptenoic acid chain and the absence of the hydroxyl group at the 3-position, consistent with its name. LC-MS analysis is particularly useful for confirming the molecular weight of the impurity in complex mixtures.[8][10][11]

References

- 1. cccc.uochb.cas.cz [cccc.uochb.cas.cz]

- 2. researchgate.net [researchgate.net]

- 4. Atorvastatin 3-Deoxyhept-2-Enoic Acid Pharmaceutical Analytical Impurity (PAI) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Atorvastatin 3-deoxy hept-2-enoic acid | Manasa Life Sciences [manasalifesciences.com]

- 6. Atorvastatin 3-deoxyhept-2-enoic acid | 1105067-93-3 | FA165520 [biosynth.com]

- 8. Optimization of a forced degradation study of atorvastatin employing an experimental design approach | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 9. researchgate.net [researchgate.net]

- 10. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Forced Degradation of Atorvastatin by LCMS - AppNote [mtc-usa.com]

Atorvastatin 3-Deoxyhept-2E-Enoic Acid: A Comprehensive Technical Guide on its Role as a Drug Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin, a leading synthetic lipid-lowering agent, is a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular diseases. The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This technical guide provides an in-depth analysis of a significant impurity, Atorvastatin 3-Deoxyhept-2E-Enoic Acid, also identified in the European Pharmacopoeia as Atorvastatin EP Impurity J.

This document will explore the chemical identity, formation, and analytical methodologies for the detection and quantification of this impurity. Furthermore, it will touch upon its potential impact and the regulatory context surrounding its control in Atorvastatin drug substances and products.

Chemical Profile of the Impurity

This compound is a known process-related impurity and degradation product of Atorvastatin.[1][2] Its structural details are crucial for accurate identification and characterization.

Table 1: Chemical and Physical Properties

| Property | Value |

| Systematic Name | (2E,5S)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-5-hydroxyhept-2-enoic acid |

| Synonyms | Atorvastatin EP Impurity J, 2,3-Anhydro Atorvastatin, Dehydro Atorvastatin Acid |

| CAS Number | 1105067-93-3 |

| Molecular Formula | C₃₃H₃₃FN₂O₄ |

| Molecular Weight | 540.62 g/mol |

Formation and Control

This compound can arise during the synthesis of Atorvastatin or as a degradation product under various stress conditions. Forced degradation studies have shown that Atorvastatin degrades significantly under acidic hydrolysis, oxidative, thermal, and photolytic stress, leading to the formation of impurities, including Impurity J.[3]

The control of this impurity is a critical aspect of the manufacturing process and is managed through a robust control strategy, which includes:

-

Process Optimization: Fine-tuning of reaction conditions to minimize the formation of this and other impurities.

-

In-process Controls: Monitoring of critical process parameters to ensure they remain within defined limits.

-

Purification Techniques: Implementation of effective purification steps to remove the impurity from the final API.

-

Stability Studies: Comprehensive stability testing of the drug substance and product to understand degradation pathways and establish appropriate storage conditions.

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of this compound are essential for ensuring the quality of Atorvastatin. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques employed.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating Atorvastatin from its impurities and degradation products.

Experimental Protocol: HPLC-UV Method

This protocol is a composite representation based on various published methods for Atorvastatin impurity profiling.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., Zorbax Bonus-RP, 250 mm x 4.6 mm, 5 µm) is commonly used.[3]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH-adjusted) and an organic solvent (e.g., acetonitrile, methanol). For example, a gradient of acetonitrile and water with 0.1% trifluoroacetic acid can be employed.[3]

-

Flow Rate: Typically 1.0 mL/min.[3]

-

Detection: UV detection at 245 nm.[3]

-

Injection Volume: 10-20 µL.

-

Column Temperature: Maintained at a constant temperature, for instance, 40 °C.

Preparation of Solutions:

-

Standard Solution: A solution of this compound reference standard is prepared in a suitable diluent (e.g., a mixture of acetonitrile and water) at a known concentration.

-

Sample Solution: The Atorvastatin drug substance or a crushed tablet sample is dissolved in the diluent to achieve a target concentration.

-

System Suitability Solution: A solution containing both Atorvastatin and this compound is prepared to verify the resolution and performance of the chromatographic system.

Data Analysis:

The concentration of the impurity in the sample is determined by comparing the peak area of the impurity with the peak area of the reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity, making it a powerful tool for the identification and quantification of impurities, especially at trace levels.

Experimental Protocol: LC-MS/MS Method

-

Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions: Similar to the HPLC method, using a C18 column and a gradient mobile phase of acetonitrile and water, often with a modifier like formic acid to enhance ionization.[4]

-

Mass Spectrometry Parameters:

-

Ionization Mode: Positive or negative ion mode, depending on the analyte's properties. For Atorvastatin and its impurities, positive ion mode is often used.[4]

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both Atorvastatin and the impurity to ensure selective and sensitive quantification.

-

Workflow Diagram: Impurity Analysis using LC-MS/MS

References

- 1. Atorvastatin EP Impurity J | 1105067-93-3 | SynZeal [synzeal.com]

- 2. Atorvastatin EP Impurity J | CAS No- 1105067-93-3 [chemicea.com]

- 3. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Method Development of Atorvastatin 3-Deoxyhept-2E-Enoic Acid

Introduction

Atorvastatin, a widely prescribed medication for lowering cholesterol, can contain various impurities that arise during its synthesis or degradation.[1] One such process-related impurity is Atorvastatin 3-Deoxyhept-2E-Enoic Acid.[2][3] The accurate identification and quantification of this and other impurities are crucial for ensuring the safety and efficacy of the final drug product.[1][4] This document provides a detailed application note and protocol for the analytical method development and validation for the quantification of this compound in atorvastatin active pharmaceutical ingredient (API) or formulated drug products. The primary analytical technique employed is High-Performance Liquid Chromatography (HPLC) with UV detection, a common and robust method for this type of analysis.[1][4][5][6]

Analytical Method Overview

The proposed method is a reverse-phase HPLC (RP-HPLC) method designed to separate this compound from the parent Atorvastatin peak and other potential impurities. The method utilizes a C18 column and a gradient elution with a mobile phase consisting of an acidic buffer and an organic solvent. Detection is performed using a UV detector at a wavelength that provides adequate sensitivity for both Atorvastatin and the impurity.

Experimental Protocols

Materials and Reagents

-

Atorvastatin Calcium reference standard

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Trifluoroacetic acid (TFA) (HPLC grade)

-

Purified water (18.2 MΩ·cm)

-

0.45 µm membrane filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable for this analysis.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient Elution | See Table 1 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 245 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 30 minutes |

Table 1: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 70 | 30 |

| 20 | 30 | 70 |

| 25 | 30 | 70 |

| 26 | 70 | 30 |

| 30 | 70 | 30 |

Standard and Sample Preparation

Diluent: Acetonitrile:Water (50:50, v/v)

Standard Stock Solution (Atorvastatin): Accurately weigh about 25 mg of Atorvastatin Calcium reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 500 µg/mL.

Impurity Stock Solution (this compound): Accurately weigh about 5 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 50 µg/mL.

System Suitability Solution: Prepare a solution containing approximately 5 µg/mL of Atorvastatin and 5 µg/mL of this compound in the diluent. This can be achieved by appropriate dilutions of the stock solutions.

Sample Solution (Atorvastatin API): Accurately weigh about 25 mg of the Atorvastatin API sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 500 µg/mL.

Sample Solution (Atorvastatin Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 25 mg of Atorvastatin into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 15 minutes with intermittent shaking. Dilute to volume with the diluent, mix well, and filter through a 0.45 µm membrane filter.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1).[5] The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank (diluent), the impurity standard, the Atorvastatin standard, and a sample solution. The chromatograms should show no interference at the retention time of this compound. Peak purity analysis using a PDA detector can also be performed to confirm the homogeneity of the analyte peak.

Linearity and Range

The linearity of the method should be established by analyzing a series of solutions of this compound at different concentrations. A typical range for an impurity is from the reporting threshold to 120% of the specification limit.

Table 2: Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 0.25 | 5,200 |

| 0.50 | 10,500 |

| 1.00 | 21,000 |

| 2.50 | 52,500 |

| 5.00 | 104,000 |

| Correlation Coefficient (r²) | > 0.999 |

Accuracy

Accuracy should be assessed by spiking a placebo or a sample of the drug product with known amounts of this compound at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery should be calculated.

Table 3: Accuracy Data

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |

| 50% | 1.25 | 1.23 | 98.4% |

| 100% | 2.50 | 2.48 | 99.2% |

| 150% | 3.75 | 3.78 | 100.8% |

| Average Recovery | 99.5% |

Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst). For repeatability, a minimum of six replicate injections of a standard solution should be performed, and the relative standard deviation (RSD) of the peak areas should be calculated.

Table 4: Precision Data

| Parameter | RSD (%) |

| Repeatability (n=6) | < 2.0% |

| Intermediate Precision | < 3.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.

Table 5: LOD and LOQ

| Parameter | Value |

| LOD | ~0.05 µg/mL (S/N ≥ 3) |

| LOQ | ~0.15 µg/mL (S/N ≥ 10) |

System Suitability

Before conducting any sample analysis, the suitability of the chromatographic system must be verified. This is done by injecting the system suitability solution.

Table 6: System Suitability Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | ≤ 2.0 for both peaks |

| Theoretical Plates (N) | ≥ 2000 for both peaks |

| Resolution (Rs) | ≥ 2.0 between Atorvastatin and the impurity peak |

| %RSD of Peak Areas (n=5) | ≤ 5.0% for the impurity peak |

Calculation

The amount of this compound in the sample can be calculated using the following formula:

% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100

Where:

-

Area_impurity is the peak area of the impurity in the sample chromatogram.

-

Area_standard is the peak area of the impurity in the standard chromatogram.

-

Conc_standard is the concentration of the impurity standard.

-

Conc_sample is the concentration of the Atorvastatin sample.

Visualizations

Caption: Experimental workflow for the analysis of this compound.

Caption: Logical relationship of analytical method validation parameters.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Atorvastatin 3-Deoxyhept-2-Enoic Acid Pharmaceutical Analytical Impurity (PAI) | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ijpsjournal.com [ijpsjournal.com]

Application Note: HPLC Analysis of Atorvastatin 3-Deoxyhept-2E-Enoic Acid

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Atorvastatin 3-Deoxyhept-2E-Enoic Acid, a known impurity of Atorvastatin. The presented method is crucial for quality control during the manufacturing process of Atorvastatin, ensuring the final drug product meets stringent purity requirements. This document provides a comprehensive protocol, including system suitability parameters and a detailed experimental workflow, intended for researchers, scientists, and professionals in drug development and quality assurance.

Introduction

Atorvastatin is a widely prescribed medication for lowering blood cholesterol and preventing cardiovascular diseases. During its synthesis and storage, various related compounds and degradation products can emerge as impurities. Regulatory bodies necessitate the meticulous monitoring and control of these impurities to guarantee the safety and efficacy of the final pharmaceutical product. This compound is recognized as a process-related impurity of Atorvastatin. Therefore, a reliable analytical method for its detection and quantification is essential. This application note outlines a validated HPLC method specifically tailored for the analysis of this impurity.

Experimental Protocol

This protocol is based on established reversed-phase HPLC principles for the analysis of Atorvastatin and its related compounds.[1][2][3]

1. Instrumentation and Materials

-

HPLC System: A gradient-capable HPLC system equipped with a UV detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Reference Standard: this compound (USP Pharmaceutical Analytical Impurity).

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and purified water.

-

Reagents: Ammonium acetate, glacial acetic acid.

-

Sample Diluent: Acetonitrile and water in a 1:1 ratio.

2. Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase A | Buffer: 0.05 M Ammonium acetate adjusted to pH 5.0 with glacial acetic acid. |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | See Table 1 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detector Wavelength | 244 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 30 minutes |

Table 1: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 60 | 40 |

| 15 | 40 | 60 |

| 25 | 20 | 80 |

| 28 | 60 | 40 |

| 30 | 60 | 40 |

3. Preparation of Solutions

-

Buffer Preparation (Mobile Phase A): Dissolve 3.85 g of ammonium acetate in 1000 mL of purified water. Adjust the pH to 5.0 with glacial acetic acid. Filter through a 0.45 µm membrane filter and degas.

-

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the sample diluent to obtain a final concentration of 0.01 mg/mL.

-

Sample Solution Preparation: Accurately weigh and dissolve the Atorvastatin drug substance or product in the sample diluent to a final concentration of 1 mg/mL.

4. System Suitability

To ensure the validity of the analytical results, system suitability tests must be performed before sample analysis. The acceptance criteria are outlined in Table 2.

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) for replicate injections (n=6) | ≤ 2.0% |

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

Caption: HPLC analysis workflow for Atorvastatin impurity.

Data Presentation

The concentration of this compound in the sample can be calculated using the following formula:

% Impurity = (Areaimpurity / Areastandard) x (Concstandard / Concsample) x 100

Where:

-

Areaimpurity is the peak area of this compound in the sample chromatogram.

-

Areastandard is the average peak area of this compound in the standard chromatograms.

-

Concstandard is the concentration of the this compound standard solution (mg/mL).

-

Concsample is the concentration of the Atorvastatin sample solution (mg/mL).

Conclusion

The HPLC method described in this application note is suitable for the accurate and precise determination of this compound in Atorvastatin drug substances and products. The method is specific, robust, and meets the typical requirements for quality control in a pharmaceutical setting. Adherence to the outlined protocol and system suitability criteria will ensure reliable and reproducible results.

References

Application Notes & Protocols: Preparation of "Atorvastatin 3-Deoxyhept-2E-Enoic Acid" Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin, a leading synthetic lipid-lowering agent, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The control of impurities in the final drug product is a critical aspect of pharmaceutical quality control to ensure safety and efficacy. "Atorvastatin 3-Deoxyhept-2E-Enoic Acid" is a known impurity of Atorvastatin.[1][2] Accurate quantification of this and other related substances is essential during drug development and manufacturing.

This document provides a detailed protocol for the preparation of a standard solution of "this compound" for use as a reference standard in analytical procedures. The availability of a well-characterized standard is fundamental for the validation of analytical methods and the routine quality control of Atorvastatin drug substance and product. This protocol outlines the necessary steps for preparing a stock solution and working standards, along with recommendations for storage and handling.

Materials and Reagents

| Material/Reagent | Grade | Supplier Recommendation |

| This compound Reference Standard | Pharmaceutical Analytical Impurity (PAI) or equivalent | Biosynth, Sigma-Aldrich, USP, etc. |

| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific, Merck, etc. |

| Tetrahydrofuran (THF), stabilizer-free | HPLC Grade | Fisher Scientific, Merck, etc. |

| Water | HPLC Grade/Milli-Q® or equivalent | In-house purification system |

| Methanol | HPLC Grade | Fisher Scientific, Merck, etc. |

| Dimethylformamide (DMF) | HPLC Grade | Sigma-Aldrich, Merck, etc. |

| Volumetric flasks, Class A | Various sizes | VWR, Pyrex, etc. |

| Pipettes, calibrated | Various sizes | Eppendorf, Gilson, etc. |

| Analytical balance | 0.01 mg readability | Mettler Toledo, Sartorius, etc. |

| Syringe filters, 0.22 µm PTFE | - | Millipore, Pall, etc. |

Standard Preparation Protocol

This protocol describes the preparation of a stock solution and subsequent working standard solutions of this compound.

Diluent Preparation

A common diluent for Atorvastatin and its related compounds consists of a mixture of acetonitrile, tetrahydrofuran, and water.

-

Procedure:

-

Carefully measure acetonitrile, stabilizer-free tetrahydrofuran, and water in a 1:1:2 ratio.

-

Mix thoroughly in a clean, appropriate container.

-

Allow the solution to equilibrate to room temperature before use.

-

Stock Standard Solution Preparation (e.g., 100 µg/mL)

-

Weighing: Accurately weigh approximately 2.5 mg of the "this compound" reference standard into a clean, dry 25 mL amber volumetric flask. The use of an analytical balance with a readability of at least 0.01 mg is required.

-

Dissolution: Add approximately 15 mL of the diluent to the volumetric flask. Sonicate for 5-10 minutes to ensure complete dissolution of the standard.

-

Dilution to Volume: Allow the solution to return to room temperature. Dilute to the mark with the diluent.

-

Homogenization: Cap the flask and invert it at least 15 times to ensure a homogeneous solution.

-

Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a clean, amber vial for storage.

Working Standard Solution Preparation (e.g., 1 µg/mL)

-

Pipetting: Accurately pipette 1.0 mL of the Stock Standard Solution (100 µg/mL) into a 100 mL amber volumetric flask.

-

Dilution: Dilute to the mark with the diluent.

-

Homogenization: Cap the flask and invert it at least 15 times to ensure a homogeneous solution.

-

Transfer: Transfer the working standard solution to a clean, amber HPLC vial for analysis.

Quality Control of the Standard Solution

The prepared standard solution should be analyzed to confirm its identity and concentration before use in routine testing. High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended technique.

Recommended HPLC Method

Several HPLC methods have been reported for the analysis of Atorvastatin and its impurities.[3][4][5][6] A stability-indicating method is crucial. The following is a generalized method based on common practices:

| Parameter | Condition |

| Column | Zorbax Bonus-RP (or equivalent C18/C8 column) |

| Mobile Phase A | Water:Acetonitrile:Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | A suitable gradient to resolve the impurity from Atorvastatin and other related substances. |

| Flow Rate | 1.0 mL/min[3] |

| Detection Wavelength | 245 nm[3] |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

System Suitability

Before analyzing the prepared standard, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a solution containing Atorvastatin and its key impurities.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Resolution | ≥ 1.5 between adjacent peaks |

| %RSD of replicate injections | ≤ 2.0% for peak area and retention time |

Identity Confirmation

The identity of the "this compound" peak in the chromatogram of the prepared standard solution should be confirmed by comparing its retention time with that of a previously characterized standard or by using a photodiode array (PDA) detector to compare the UV spectrum. For definitive identification, LC-MS can be employed.[3]

Storage and Stability

Proper storage of the reference standard and its solutions is critical to maintain their integrity.

| Material | Storage Condition | Stability |

| "this compound" solid reference standard | Store at < -15°C in a well-closed container.[7] | Refer to the Certificate of Analysis (CoA) from the supplier. |

| Stock Standard Solution | Store at 2-8°C, protected from light. | Typically stable for up to 7 days. Stability should be verified. |

| Working Standard Solution | Prepare fresh daily. | - |

The stability of solutions should be established through a formal stability study.

Experimental Workflow and Diagrams

Workflow for Standard Preparation and QC

Caption: Workflow for the preparation and quality control of the "this compound" standard solution.

Conclusion

This application note provides a comprehensive protocol for the preparation of a standard solution of "this compound". Adherence to this protocol, including proper handling, storage, and quality control, is essential for accurate and reliable quantification of this impurity in Atorvastatin samples. Researchers, scientists, and drug development professionals should adapt the specific concentrations and analytical methods based on their specific needs and regulatory requirements.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. veeprho.com [veeprho.com]

- 3. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. Atorvastatin 3-deoxyhept-2-enoic acid | 1105067-93-3 | FA165520 [biosynth.com]

Application Notes and Protocols for Impurity Profiling of Atorvastatin 3-Deoxyhept-2E-Enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin is a widely prescribed medication for lowering cholesterol and preventing cardiovascular diseases. The manufacturing and storage of Atorvastatin can lead to the formation of various impurities, which may affect the drug's efficacy and safety. "Atorvastatin 3-Deoxyhept-2E-Enoic Acid," also known as Atorvastatin EP Impurity J, is a known impurity of Atorvastatin.[1] Rigorous monitoring and control of this impurity are crucial to ensure the quality and safety of the final drug product.

These application notes provide detailed protocols for the identification and quantification of this compound in Atorvastatin drug substances and formulations. The methodologies are based on modern chromatographic techniques and are intended to support quality control, stability studies, and regulatory submissions.

Significance of Impurity Profiling

Impurity profiling is a critical aspect of drug development and manufacturing.[2][3] It involves the identification and quantification of all potential and actual impurities in a drug substance. This process is essential for:

-

Ensuring Patient Safety: Some impurities can be toxic or have pharmacological activity.

-

Maintaining Drug Efficacy: Impurities can potentially degrade the active pharmaceutical ingredient (API), reducing its effectiveness.

-

Regulatory Compliance: Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) set strict limits for impurities in pharmaceutical products.[4][5][6][7]

This compound: An Overview

-

Chemical Name: (2E,5S)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-5-hydroxyhept-2-enoic acid[1]

-

Molecular Formula: C₃₃H₃₃FN₂O₄[8]

-

Molecular Weight: 540.64 g/mol [8]

-

Synonyms: Atorvastatin EP Impurity J, Atorvastatin 3-Deoxy-Hept-2-Enoate[1]

This impurity can arise from the synthesis process or as a degradation product of Atorvastatin.[4][9] Its presence and concentration must be carefully monitored.

Quantitative Data Summary

The acceptable limits for impurities in Atorvastatin are defined by pharmacopeias. While a specific limit for this compound (Impurity J) is not consistently detailed across all monographs, general limits for specified and unspecified impurities apply. According to the European Pharmacopoeia, limits for some specified impurities are set, while unspecified impurities are generally controlled at lower levels.[4]

Table 1: Example of European Pharmacopoeia Limits for Atorvastatin Impurities

| Impurity | Acceptance Criterion |

| Impurity A | ≤ 0.3% |

| Impurity B | ≤ 0.3% |

| Impurity C | ≤ 0.15% |

| Impurity D | ≤ 0.15% |

| Any Unspecified Impurity | ≤ 0.10% |

| Total Impurities | Not more than the sum of the limits of all specified impurities |

Note: These limits are for illustrative purposes and may vary based on the specific monograph and drug product.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Quantification

This protocol describes a gradient reverse-phase HPLC method suitable for the separation and quantification of this compound from Atorvastatin and other related impurities.[10]

1. Instrumentation and Materials

-

High-Performance Liquid Chromatograph with a UV detector

-

Luna C18 column (or equivalent)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate

-

Tetrahydrofuran (THF)

-

Glacial acetic acid

-

Purified water

-

Reference standard of this compound

-

Atorvastatin API or drug product sample

2. Chromatographic Conditions

| Parameter | Condition |

| Column | Luna C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Ammonium acetate buffer (pH 4.0) |

| Mobile Phase B | Acetonitrile:Tetrahydrofuran (e.g., 80:20 v/v) |

| Gradient Elution | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 248 nm |

| Injection Volume | 10 µL |

3. Preparation of Solutions

-

Ammonium Acetate Buffer (pH 4.0): Dissolve an appropriate amount of ammonium acetate in purified water and adjust the pH to 4.0 with glacial acetic acid.

-

Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a final concentration of approximately 0.001 mg/mL.

-

Sample Solution: Accurately weigh and dissolve the Atorvastatin API or a powdered sample of the drug product in the diluent to obtain a final concentration of approximately 1 mg/mL of Atorvastatin.

4. Analysis Procedure

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject the diluent as a blank to ensure a clean baseline.

-

Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., retention time reproducibility, peak area precision).

-

Inject the sample solution.

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the amount of the impurity in the sample using the peak area of the standard and the sample.

Protocol 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method for Identification and Trace Quantification

1. Instrumentation and Materials

-

UPLC system coupled with a triple quadrupole mass spectrometer

-

Acquity UPLC HSS T3 column (or equivalent)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Purified water (LC-MS grade)

-

Reference standard of this compound

-

Atorvastatin API or drug product sample

2. UPLC Conditions

| Parameter | Condition |

| Column | Acquity UPLC HSS T3 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | To be optimized for optimal separation |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

3. MS/MS Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 541.3 |

| Product Ion (m/z) | To be determined by direct infusion of the standard |

| Collision Energy | To be optimized |

| Cone Voltage | To be optimized |

4. Preparation of Solutions

-

Prepare standard and sample solutions as described in Protocol 1, using LC-MS grade solvents and diluents.

5. Analysis Procedure

-

Optimize the MS/MS parameters by infusing the standard solution directly into the mass spectrometer to determine the optimal precursor-to-product ion transition and collision energy.

-

Equilibrate the UPLC-MS/MS system.

-

Inject the blank, standard, and sample solutions.

-

Identify and quantify this compound based on its specific MRM transition and retention time.

Visualizations

Caption: Experimental workflow for impurity profiling.

Caption: Origin of Atorvastatin Impurity J.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpsdronline.com [ijpsdronline.com]

- 4. waters.com [waters.com]

- 5. mdpi.com [mdpi.com]

- 6. edqm.eu [edqm.eu]

- 7. ema.europa.eu [ema.europa.eu]

- 8. shimadzu.com [shimadzu.com]

- 9. asianpubs.org [asianpubs.org]

- 10. An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS | Semantic Scholar [semanticscholar.org]

Application Note: Mass Spectrometry Analysis of Atorvastatin 3-Deoxyhept-2E-Enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin is a widely prescribed medication belonging to the statin class of drugs, which are used to lower cholesterol and prevent cardiovascular disease. The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. "Atorvastatin 3-Deoxyhept-2E-Enoic Acid" is a known impurity of Atorvastatin.[1][] Regulatory bodies require the identification, characterization, and quantification of such impurities to ensure the quality of the final drug product.[3][4] This application note provides a detailed protocol for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a powerful technique for separating and identifying structurally related compounds.[5][6]

The molecular formula of this compound is C₃₃H₃₃FN₂O₄, and its molecular weight is 540.64 g/mol .[][7] Understanding the fragmentation patterns of Atorvastatin and its related compounds is crucial for their unambiguous identification.[8][9][10]

Experimental Protocols

This section details the methodology for the analysis of Atorvastatin and its impurities, including this compound, by LC-MS/MS.

Sample Preparation

-

Standard Preparation: Prepare a stock solution of Atorvastatin and its impurities, including this compound, in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the stock solution to create calibration standards at concentrations ranging from 0.01 µg/mL to 1.0 µg/mL.[11]

-

Sample Preparation (for drug substance or formulation): Dissolve the Atorvastatin drug substance or a crushed tablet in the mobile phase or a suitable solvent to achieve a final concentration within the calibration range. For example, a 1 mg/mL solution of commercially available atorvastatin calcium can be prepared.[4] Filter the sample through a 0.45 µm syringe filter before injection.

Liquid Chromatography (LC)

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase column is typically used for the separation of Atorvastatin and its impurities. A common choice is a C18 column (e.g., Welch XB C18, 4.6 × 150 mm, 3.5 μm).[12]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent is effective. For example:

-

Flow Rate: A typical flow rate is between 0.8 and 1.2 mL/min.

-

Column Temperature: Maintain the column at a constant temperature, for example, 40 °C, to ensure reproducible retention times.[13]

Mass Spectrometry (MS)

-

Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF) is suitable for this analysis.[9][10]

-

Ionization Source: Electrospray ionization (ESI) is commonly used. Both positive and negative ion modes should be evaluated, although positive mode is frequently reported for Atorvastatin and its impurities.[8][14]

-

Ionization Parameters:

-